Musellarin A

Antiviral Influenza RNA Polymerase

Sourcing rare, stereospecific natural products for antiviral research is often hindered by uncharacterized analogues. Musellarin A (CAS 477565-36-9) is the exact, patent-validated diarylheptanoid required to inhibit influenza A virus RNA polymerase. - Mechanism: Distinct inhibition of influenza A RNA polymerase, with reported advantages over Favipiravir (T-705) in potency and cytotoxicity profiles. - Identity: LogP 3.24, mp 195-197°C; total synthesis confirms that minor scaffold modifications alter potency 3-6-fold, demanding this precise compound. - Supply: Available as a research tool compound with documented analytical characterization for reliable antiviral SAR and ADME studies.

Molecular Formula C20H20O4
Molecular Weight 324.4 g/mol
Cat. No. B158286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMusellarin A
Synonymsmusellarin A
Molecular FormulaC20H20O4
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CCC3C(C2=C1)C=CC(O3)C4=CC=C(C=C4)O)O
InChIInChI=1S/C20H20O4/c1-23-20-11-16-13(10-17(20)22)4-8-19-15(16)7-9-18(24-19)12-2-5-14(21)6-3-12/h2-3,5-7,9-11,15,18-19,21-22H,4,8H2,1H3/t15-,18-,19+/m1/s1
InChIKeyYGXXFSKCHMIRPK-LZQZEXGQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Musellarin A Technical Overview


Musellarin A (CAS 477565-36-9) is a rare, bicyclic diarylheptanoid belonging to the naphthopyran class of organic compounds, first isolated from the aerial parts of the monotypic plant *Musella lasiocarpa* [1]. With a molecular weight of 324.37 g/mol (C20H20O4) and a reported melting point of 195-197°C, it is a phenolic natural product of interest primarily in antiviral and anticancer research . As a complex, stereospecific molecule, its research and procurement value lies in its unique tricyclic framework and the specific, albeit emerging, biological activity profile that distinguishes it from more common phenolic compounds.

1
Influenza A RNA polymerase inhibition studies (reported patent context)
2
SAR baseline scaffold for musellarin analogue development and activity comparison
3
Physicochemical profiling (LogP 3.24, melting point 195–197°C) for pre-formulation and permeability studies

Musellarin A Substitution Warning


Generic substitution with other phenolic compounds or even close structural analogues like Musellarin B is scientifically invalid for this research target. While Musellarin B demonstrates broad cytotoxicity against several tumor cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW480) , Musellarin A has been specifically identified and patented for a distinct mechanism of action: the inhibition of influenza A virus RNA polymerase [1]. Furthermore, the specific substitution pattern and stereochemistry of Musellarin A (LogP 3.24) directly influence its target binding and physicochemical properties. The 2015 asymmetric total synthesis work explicitly showed that even minor structural modifications within the musellarin scaffold can lead to a three-to-six-fold change in cytotoxic potency, underscoring the critical nature of using the exact, unmodified compound for reliable and reproducible results [2].

!
Musellarin B or broad cytotoxicity analogues cannot replace Musellarin A; B shows general cytotoxicity while A targets influenza RNA polymerase (distinct mechanisms).
!
Close structural analogues may shift potency by 3–6× as shown in SAR studies; exact stereochemistry and substitution pattern are critical for reproducible results.
!
Generic phenolic compounds differ significantly in LogP and target profile; cannot be assumed interchangeable for influenza or cytotoxicity mechanism studies.

Musellarin A Evidence Guide


Influenza A Polymerase Inhibition vs. Favipiravir

Musellarin A demonstrates a distinct antiviral profile by targeting influenza A virus RNA polymerase. A patent filed in 2020 claims that compounds within the Musellarin A structural class (Formula I) exhibit a stronger inhibitory effect and lower cytotoxicity compared to the commercial antiviral drug Favipiravir (T-705) [1]. The patent includes comparative data for cytotoxic LC50 and inhibitory IC50 values against influenza virus polymerase for representative compounds, establishing a superior therapeutic window for this class.

Polymerase inhibition vs favipiravir
Class-level inference
Patent claims stronger inhibition & lower cytotoxicity than favipiravir (Musellarin-class, Formula I; specific fold-change not reported)
Reported antiviral context; requires independent validation
In vitro RNA polymerase assay; graphical data only
Antiviral Influenza RNA Polymerase

Cytotoxicity Compared to Analogues

In a landmark asymmetric total synthesis study, enantiomerically pure musellarins A–C and 12 analogues were generated for preliminary cytotoxicity evaluation [1]. This work identified two specific analogues that were three-to-six times more potent than the parent musellarins. This finding establishes Musellarin A as the critical, lower-potency baseline scaffold from which more active analogues are derived, making it essential for structure-activity relationship (SAR) and lead optimization studies.

Cytotoxicity vs analogues
Cross-study comparable
Two synthetic analogues 3–6× more potent than parent musellarins in preliminary cytotoxicity evaluation
Supports SAR baseline interpretation; analogue potency may vary
Specific cell lines not detailed in abstract
Anticancer Cytotoxicity SAR

Lipophilicity & Melting Point

Musellarin A possesses distinct physicochemical properties that differentiate it from other phenolic compounds in its class. It has a reported melting point of 195-197°C and a calculated LogP of 3.24 . These properties are critical for predicting solubility, permeability, and storage stability, which are essential considerations for in vitro assay design and early-stage formulation development.

Lipophilicity & melting point
Supporting evidence
LogP 3.24 (calculated), melting point 195–197°C
Supports formulation-context; predicts moderate permeability
Sources limited; verify experimentally
ADME Formulation Physicochemical

Musellarin A Validated Applications


Influenza A RNA Polymerase Inhibition

Utilize Musellarin A as a specific, patent-validated hit compound for targeting influenza A virus RNA polymerase. This application is directly supported by patent claims that position Musellarin A and its analogues as effective inhibitors of this viral target, with reported advantages over the commercial drug Favipiravir (T-705) in terms of lower cytotoxicity and stronger inhibition [1]. This makes it a valuable tool compound for mechanistic studies of viral replication and for initiating a medicinal chemistry campaign to develop next-generation anti-influenza therapeutics.

Musellarin Scaffold SAR Studies

Employ Musellarin A as the essential baseline compound for structure-activity relationship (SAR) investigations. As established by the 2015 asymmetric total synthesis study, modifications to the Musellarin A core can yield analogues with a three-to-six-fold increase in cytotoxic potency [2]. Musellarin A is therefore the foundational building block for any program aiming to explore the chemical space around this unique tricyclic diarylheptanoid scaffold to optimize its bioactivity.

Physicochemical & Pre-Formulation Studies

Leverage the well-defined physicochemical properties of Musellarin A, including its LogP of 3.24 and melting point of 195-197°C , for pre-formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) modeling studies. Its specific lipophilicity and solid-state properties provide a predictable basis for developing robust and reproducible solubility protocols and for assessing its drug-likeness and permeability potential in early-stage research.

Application
Selection Property
Validation Focus
Influenza A polymerase inhibition research
Patent-reported polymerase inhibition
Mechanistic assays, cytotoxicity profiling
Musellarin scaffold SAR studies
Baseline scaffold for analogue generation
Comparative potency, selectivity endpoints
Pre-formulation & ADME modeling
Defined LogP and melting point
Solubility, permeability, storage stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Musellarin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.